Diethyl (3-chloropropyl)malonate

Description

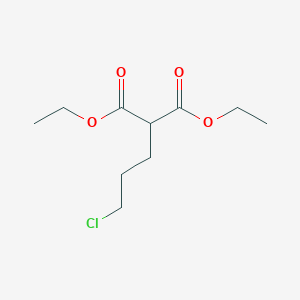

Diethyl (3-chloropropyl)malonate (CAS: 18719-43-2) is a malonic acid derivative with the molecular formula C₁₀H₁₇ClO₄ and a molecular weight of 236.69 g/mol . Structurally, it consists of a malonate core (two ethyl ester groups) substituted with a 3-chloropropyl chain (–CH₂CH₂CH₂Cl) at the central carbon. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. Its chlorine substituent enhances its utility in nucleophilic substitution reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds .

Properties

IUPAC Name |

diethyl 2-(3-chloropropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOPYKKJFZHTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171987 | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-43-2 | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, 3-chloropropyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3-chloropropyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Diethyl (3-chloropropyl)malonate (DCM) is a malonate derivative that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a chloropropyl group attached to a diethyl malonate backbone. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of DCM typically involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane. This reaction can be facilitated by using bases such as potassium carbonate (K2CO3) in various solvents. For instance, one study reported an 85.2% yield when employing nano-K2CO3 as a base at 65 °C . The overall reaction scheme can be summarized as follows:

- Reactants : Diethyl malonate + 1-bromo-3-chloropropane

- Conditions : Base (e.g., K2CO3), temperature control

- Product : this compound

Antimicrobial Properties

Research indicates that malonate derivatives, including DCM, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various malonates against pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals . The chloropropyl group may contribute to enhanced membrane permeability, facilitating the compound's entry into microbial cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancers . The structural similarity to other known enzyme inhibitors positions DCM as a candidate for further exploration.

Case Studies

- Synthesis and Biological Evaluation : A recent study synthesized DCM and evaluated its biological activity against various cancer cell lines. The results indicated that DCM exhibited cytotoxic effects, particularly against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

- Toxicological Assessment : Another investigation assessed the toxicity of DCM using standard protocols. The compound showed moderate toxicity levels in vitro, necessitating further studies to evaluate its safety profile for potential therapeutic use .

Research Findings Summary

Scientific Research Applications

Organic Synthesis

Diethyl (3-chloropropyl)malonate serves as an important building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Michael Addition Reactions : This compound can undergo Michael addition with various nucleophiles, forming β-keto esters or β-amino acids. For instance, studies have demonstrated its use in the synthesis of polyfunctionalized β,γ-unsaturated enones through KCO-catalyzed reactions with substituted 1,2-allenic ketones .

- Synthesis of Pregabalin Derivatives : this compound has been utilized in the synthesis of Pregabalin and its derivatives through organocatalytic Michael additions to nitroalkenes .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Michael Addition | β-Keto esters | |

| Synthesis of Pregabalin Derivatives | Nitroalkene derivatives | |

| Arylation | α-Aryl malonates |

Medicinal Chemistry

In medicinal chemistry, this compound is significant for drug development. Its derivatives have shown potential as anticonvulsants and analgesics.

- Anticonvulsant Activity : Research indicates that compounds derived from this compound exhibit anticonvulsant properties similar to those of Pregabalin, making it a candidate for further pharmacological studies .

Biochemical Applications

This compound is also utilized in biochemical applications:

- Bioprocessing : The compound plays a role in bioprocessing technologies, including cell culture and gene therapy applications. Its derivatives are used in the production of biologically active compounds .

- Chromatography and Molecular Testing : It is employed in various chromatography techniques and molecular testing methods due to its chemical stability and reactivity .

Table 2: Biochemical Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Bioprocessing | Used in cell culture and gene therapy | |

| Chromatography | Employed in separation techniques | |

| Molecular Testing | Utilized in diagnostic methods |

Case Study 1: Synthesis of β-Keto Esters

A study published in The Journal of Organic Chemistry demonstrated the successful synthesis of β-keto esters using this compound as a key intermediate. The reaction was catalyzed by KCO, leading to high yields of the desired products under mild conditions .

Case Study 2: Development of Anticonvulsants

Research on the anticonvulsant activity of this compound derivatives revealed their effectiveness comparable to existing medications like Pregabalin. The study highlighted the potential for these compounds to be developed into new therapeutic agents for epilepsy treatment .

Chemical Reactions Analysis

Enolate Formation and Alkylation

The α-hydrogens adjacent to the two carbonyl groups exhibit significant acidity (pKₐ ~ 13), enabling enolate formation under basic conditions. This reaction is central to the malonic ester synthesis pathway .

Mechanism :

-

Enolate Generation : Treatment with a strong base (e.g., NaOEt) deprotonates the α-carbon, forming a resonance-stabilized enolate.

-

Alkylation : The enolate undergoes nucleophilic attack on an alkyl halide (e.g., methyl iodide) via an Sₙ2 mechanism, yielding an alkylated malonate derivative.

Example :

Reaction with methyl iodide produces diethyl (3-chloropropyl, methyl)malonate. Subsequent hydrolysis and decarboxylation yield a substituted acetic acid with a 3-chloropropyl chain .

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl substituent serves as an electrophilic site for nucleophilic substitution (Sₙ2 or Sₙ1), enabling functional group interconversion.

Reaction Table :

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydroxide (OH⁻) | Aqueous NaOH, heat | Diethyl (3-hydroxypropyl)malonate | Precursor to diols or epoxides |

| Ammonia (NH₃) | Ethanol, reflux | Diethyl (3-aminopropyl)malonate | Amino acid synthesis |

| Cyanide (CN⁻) | DMF, 60°C | Diethyl (3-cyanopropyl)malonate | Nitrile intermediates for pharmaceuticals |

The chlorine atom’s displacement is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures .

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic or basic conditions, followed by decarboxylation to form carboxylic acids.

Steps :

-

Ester Hydrolysis : Treatment with NaOH converts the esters to sodium carboxylates.

-

Acidification : Protonation yields the dicarboxylic acid.

-

Decarboxylation : Heating induces loss of CO₂, producing a substituted acetic acid with a 3-chloropropyl group.

Outcome :

This pathway is critical for synthesizing α-alkylated carboxylic acids .

Claisen Condensation

Diethyl (3-chloropropyl)malonate participates in Claisen condensation with esters or ketones, forming β-ketoesters.

Reaction :

The reaction requires alkoxide bases (e.g., NaOEt) and is sterically influenced by the chloropropyl group .

Bromination at the α-Position

The α-hydrogens react with bromine (Br₂) in the presence of a Lewis acid (e.g., PBr₃), yielding diethyl (3-chloropropyl, α-bromo)malonate.

Application :

Brominated derivatives serve as intermediates in the synthesis of halogenated pharmaceuticals .

Reductive Amination

The chloropropyl group can be converted to an amine via catalytic hydrogenation (e.g., H₂/Pd-C), forming diethyl (3-aminopropyl)malonate.

Mechanism :

This product is a precursor to amino acid analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters are versatile building blocks in synthetic chemistry. Below is a detailed comparison of Diethyl (3-chloropropyl)malonate with structurally analogous compounds:

Diethyl Malonate (DEM)

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Physical State : Liquid at room temperature

- Key Applications :

- Reactivity : The absence of a chloropropyl group limits its use in alkylation reactions compared to its substituted counterpart.

Dimethyl Malonate

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.12 g/mol

- Physical State : Liquid at room temperature

- Key Applications :

- Differentiation : Smaller ester groups (methyl vs. ethyl) reduce steric hindrance, favoring faster nucleophilic reactions but lower thermal stability.

Diethyl (3-Bromopropyl)malonate

- Molecular Formula : C₁₀H₁₇BrO₄

- Molecular Weight : 281.15 g/mol

- Key Applications: Potential use in Suzuki-Miyaura cross-coupling reactions due to bromine’s superior leaving-group ability.

- Reactivity : Bromine’s higher polarizability compared to chlorine enhances electrophilicity, making it more reactive in SN2 reactions .

Diisopropyl Malonate

Comparative Analysis of Physical-Chemical Properties

Preparation Methods

Reaction Mechanism and Catalytic Systems

The phase-transfer catalysis (PTC) method, as detailed in patent US6262298B1, enables efficient monoalkylation of diethyl malonate using 3-chloropropyl bromide or chloride. This approach avoids traditional oxidation steps, which often lead to hazardous intermediates. The reaction proceeds via deprotonation of diethyl malonate by potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating a reactive enolate. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates ion-pair transfer between aqueous and organic phases, enhancing reaction kinetics.

The optimized protocol involves a two-stage process:

Solvent and Temperature Optimization

Key solvents include DMF, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA), which stabilize the enolate and solubilize K₂CO₃. Ethanol, though less polar, is occasionally used for cost efficiency. Elevated temperatures (120–140°C) favor faster kinetics but require careful control to minimize side reactions like dehydrohalogenation.

Table 1: Phase-Transfer Catalysis Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 120–140°C | 95–98 | 99 |

| Catalyst Loading | 0.005–0.008 wt% TBAB | 97 | 98 |

| Reaction Time | 8–12 hours | 96 | 97 |

Direct Alkylation Using Halo-Substituted Diethyl Malonates

Synthesis of 2-Halo-Substituted Precursors

Patent AU2016358147A1 outlines an alternative route using pre-halogenated diethyl malonates. For example, diethyl 2-bromomalonate reacts with 3-chloropropylamine under acidic conditions (acetic acid/HCl) in ethanol at 20–70°C. This method circumvents enolate formation, instead leveraging nucleophilic substitution at the α-carbon.

Comparative Efficiency

While this approach reduces oxidative side reactions, it necessitates synthesis of halogenated malonates—a step requiring specialized handling of corrosive reagents like thionyl chloride (SOCl₂). Yields for the final step range from 85–90%, marginally lower than PTC methods.

Equation 1: Halogenation of Diethyl Malonate

Classical Alkylation Without Phase-Transfer Catalysts

Traditional Enolate Alkylation

In non-catalytic methods, diethyl malonate is deprotonated using strong bases like sodium ethoxide in anhydrous ethanol. The enolate reacts with 3-chloropropyl halide at reflux (80–100°C) for 6–24 hours. However, this method suffers from lower yields (70–80%) due to competing hydrolysis and elimination.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) improve enolate stability but complicate product isolation. Triethylamine is occasionally added to scavenge HCl, though excess base can deactivate the enolate.

Table 2: Classical vs. PTC Alkylation Performance

| Metric | Classical Method | PTC Method |

|---|---|---|

| Yield | 70–80% | 95–98% |

| Reaction Time | 18–24 hours | 8–12 hours |

| Side Products | 10–15% | <2% |

Purification and Characterization

Q & A

Basic Research Questions

Q. What are the common synthesis routes for Diethyl (3-chloropropyl)malonate?

- Methodological Answer : A primary route involves alkylation of diethyl malonate using 3-chloropropyl bromide in the presence of sodium ethoxide. Sodium ethoxide is generated by reacting sodium with anhydrous ethanol to avoid hydroxide formation, which can deactivate the nucleophile . The carbanion intermediate reacts with 3-chloropropyl bromide via nucleophilic substitution, followed by purification through distillation under reduced pressure. Alternative methods may use phase-transfer catalysts to enhance reaction efficiency in biphasic systems.

Q. How is this compound characterized in terms of physicochemical properties?

- Key Data :

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~199°C (analogous to diethyl malonate) | |

| Density (20°C) | ~1.055 g/cm³ | |

| Flash Point | ~90°C (closed cup) | |

| Solubility | Miscible in organic solvents (e.g., DMSO, acetonitrile) |

- Analytical Techniques : IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹). GC-MS or NMR (¹H/¹³C) verifies purity and structural integrity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile electrophile in alkylation reactions. For example, its enolate can undergo nucleophilic substitution with amines or thiols to synthesize substituted malonates. It is also a precursor for cyclopropane derivatives via Michael additions . In pharmaceutical research, it is used to synthesize γ-amino acids or heterocyclic compounds through multi-step reactions involving hydrolysis and decarboxylation .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity compared to bromo or methyl analogs?

- Mechanistic Insight : The C-Cl bond in this compound exhibits lower electrophilicity than bromo analogs (e.g., Diethyl 3-bromopropylmalonate), leading to slower nucleophilic substitution rates. However, chlorine’s smaller atomic radius enhances steric accessibility in transition states. Computational studies (e.g., DFT) reveal differences in activation energies for SN2 pathways .

- Experimental Comparison :

| Substituent | Relative Reactivity (vs. Cl) | Key Application |

|---|---|---|

| Br | 1.5–2× higher | Faster alkylation in polar aprotic solvents |

| CH₃ | ~10× lower | Stabilized enolates for asymmetric synthesis |

Q. What are the environmental persistence and biodegradation pathways of this compound?

- EPA Data : Aerobic biodegradation studies show 60–70% mineralization over 28 days via esterase-mediated hydrolysis to 3-chloropropylmalonic acid, followed by microbial β-oxidation. The chlorine group slows degradation compared to non-halogenated analogs. EPI Suite models predict a half-life of ~30 days in soil and low bioaccumulation potential (BCF < 100) .

Q. How can advanced spectroscopic techniques resolve reaction intermediates in malonate-based syntheses?

- Case Study : Pulsed EPR spectroscopy tracks radical intermediates during photo-initiated reactions. For example, time-resolved EPR captures adduct radicals formed during Michael additions, revealing spin-density distributions and bond rotational barriers .

- Data Interpretation :

Q. What strategies mitigate neurotoxicity risks associated with malonate derivatives in biomedical studies?

- Toxicity Mechanism : Malonate inhibits succinate dehydrogenase, disrupting mitochondrial function. In rodent models, co-administration with antioxidants (e.g., N-acetylcysteine) reduces oxidative stress. Pharmacological blockers (e.g., fluoxetine) prevent synergistic dopamine depletion caused by malonate/MDMA combinations .

- Experimental Design :

- Use low doses (<50 mg/kg in vivo) and monitor ATP/ROS levels.

- Employ HPLC-MS to quantify malonate in biological matrices .

Data Contradictions and Validation

- Biological Activity Claims : BenchChem-reported antimicrobial activity (MIC: 32–128 µg/mL) lacks peer-reviewed validation. EPA studies emphasize low acute toxicity (LD₅₀ > 5000 mg/kg in rats) but recommend caution in chronic exposure due to potential bioaccumulation .

- Synthetic Yields : Literature reports 65–85% yields for malonate alkylation. Discrepancies arise from solvent purity (anhydrous vs. technical grade) and base strength (NaH vs. KOtBu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.